5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide
Description
5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a complex organic compound with the molecular formula C18H22N2O3S2 and a molecular weight of 378.51. This compound features a thiophene ring, a sulfonamide group, and a tetrahydroisoquinoline moiety, making it a unique and potentially valuable molecule in various fields of research.
Properties
IUPAC Name |
5-ethyl-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-3-16-7-8-18(24-16)25(22,23)19-15-6-5-13-9-10-20(17(21)4-2)12-14(13)11-15/h5-8,11,19H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBASTIVKNYLQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)CC)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal-Knorr synthesis, and Hinsberg synthesis . These reactions often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving sulfonamides and thiophene derivatives.
Medicine: Potential therapeutic applications due to its unique structure, which may interact with specific biological targets.
Industry: Use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is not well-documented. it is likely to involve interactions with specific molecular targets, such as enzymes or receptors, through its sulfonamide and thiophene moieties. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like suprofen and articaine, which have therapeutic applications.
Sulfonamides: Commonly used in antibiotics and other pharmaceuticals.
Tetrahydroisoquinolines: Found in various natural products and synthetic drugs.
Uniqueness
What sets 5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in multiple scientific disciplines.
Biological Activity
5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide is a synthetic compound categorized as a sulfonamide. It exhibits a complex molecular structure that suggests potential biological activities relevant to medicinal chemistry. This article reviews its biological activity, mechanisms of action, and potential therapeutic applications based on available research.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure, which includes a thiophene ring and a tetrahydroisoquinoline moiety . Its molecular formula is , with a molecular weight of 378.5 g/mol. The compound is cataloged under the CAS number 955693-74-0.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.5 g/mol |
| CAS Number | 955693-74-0 |
Biological Activity and Therapeutic Potential
Research indicates that compounds similar to this compound exhibit diverse pharmacological properties:
- Antimicrobial Activity : Sulfonamides are known for their antimicrobial properties due to their ability to inhibit bacterial folate synthesis.
- Anti-inflammatory Effects : Some studies suggest that sulfonamides can modulate inflammatory responses through inhibition of pro-inflammatory cytokines.
- Anticancer Potential : The tetrahydroisoquinoline structure has been associated with anticancer activity in various studies, indicating potential pathways for further investigation.
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antimicrobial Studies : A study demonstrated that sulfonamide derivatives could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting similar potential for our compound .
- Cellular Mechanisms : Research on related tetrahydroisoquinoline derivatives indicated that they could influence cell signaling pathways and gene expression, particularly in cancer cells .
- In Vivo Studies : Investigations into the pharmacokinetics and pharmacodynamics of similar compounds revealed significant insights into their metabolic pathways and therapeutic efficacy .
Q & A
Q. What are the optimal synthetic routes for 5-ethyl-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-2-sulfonamide, and how can purity be maximized?
- Methodological Answer : The synthesis of this compound likely involves multi-step organic reactions, including:
Acylation of tetrahydroisoquinoline : Introduce the 2-propanoyl group via nucleophilic acyl substitution using propionic acid derivatives under reflux conditions .
Sulfonamide coupling : React the acylated tetrahydroisoquinoline with 5-ethylthiophene-2-sulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) .
- Key Optimization Steps :
- Use high-performance liquid chromatography (HPLC) to monitor intermediates and isolate the final product (≥95% purity) .
- Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) for purification .
Q. What spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Confirm the presence of the ethyl group (δ ~1.2–1.4 ppm for CH₃, δ ~2.5–3.0 ppm for CH₂), tetrahydroisoquinoline protons (δ ~3.5–4.5 ppm for N–CH₂), and sulfonamide NH (δ ~8.5–9.0 ppm) .
- Mass Spectrometry (MS) :
- High-resolution MS (HRMS) should match the molecular formula C₁₉H₂₃N₂O₃S₂ (exact mass: 415.12 g/mol) .
- Infrared Spectroscopy (IR) :
- Validate sulfonamide (S=O stretching at ~1150–1350 cm⁻¹) and propanoyl carbonyl (C=O at ~1650–1750 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Methodological Answer :
- Analog Synthesis :
- Replace the ethyl group on the thiophene ring with methyl, chloro, or fluoro substituents to assess electronic effects .
- Modify the propanoyl group (e.g., cyclopropanecarbonyl, furan-2-carbonyl) to evaluate steric and hydrophobic interactions .
- Biological Assays :
- Test analogs in enzyme inhibition assays (e.g., kinases, proteases) and cellular viability screens (IC₅₀ determination) .
- Data Analysis :
- Use computational tools (e.g., molecular docking) to correlate substituent effects with target binding affinities .
Q. What strategies resolve contradictions in solubility and bioactivity data across experimental batches?
- Methodological Answer :
- Solubility Optimization :
- Test solvents (DMSO, PEG-400, saline) and pH adjustments (e.g., buffered solutions at pH 7.4) to improve aqueous solubility .
- Bioactivity Reproducibility :
- Validate assay conditions: Ensure consistent cell lines (e.g., HEK293 vs. HeLa), incubation times, and positive controls .
- Perform dose-response curves in triplicate to minimize batch-to-batch variability .
Q. How can the mechanism of action be elucidated for this compound in a biological system?
- Methodological Answer :
- Target Identification :
- Use affinity chromatography or photoaffinity labeling to isolate binding proteins .
- Pathway Analysis :
- Conduct transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling to identify dysregulated pathways post-treatment .
- Functional Validation :
- Knockdown/overexpress candidate targets (e.g., CRISPR-Cas9) to confirm their role in observed bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
